

(S)-4-Methyloxazolidine-2,5-dione chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyloxazolidine-2,5-dione

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An In-Depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione (L-Alanine N-Carboxyanhydride)

Abstract

(S)-4-Methyloxazolidine-2,5-dione, more commonly known in the field as L-Alanine N-Carboxyanhydride (L-Ala-NCA), is a pivotal heterocyclic organic compound derived from the amino acid L-alanine. As a member of the Leuchs' anhydrides family, this chiral molecule serves as a highly valuable monomer for the synthesis of polypeptides and other enantiomerically pure substances.^{[1][2]} Its high reactivity, driven by the strained anhydride ring, allows for controlled ring-opening polymerization (ROP) to produce poly(L-alanine) and complex block copolymers with tailored properties.^{[1][3]} This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis methodologies, key reactions, and safety protocols associated with L-Ala-NCA, offering field-proven insights for its effective utilization in research and development.

Core Molecular Structure and Physicochemical Properties

(S)-4-Methyloxazolidine-2,5-dione is characterized by a five-membered oxazolidine ring containing two carbonyl groups at positions 2 and 5.^[4] The chirality of the molecule is derived from its parent amino acid, L-alanine, conferring the (S)-configuration at the 4-position, which is crucial for the synthesis of stereoregular polypeptides.^[4]

Caption: 2D representation of (S)-4-Methyloxazolidine-2,5-dione.

The inherent ring strain of the N-carboxyanhydride (NCA) moiety makes it susceptible to nucleophilic attack, which is the foundational principle of its polymerization. The molecule is a white to off-white crystalline solid that is highly sensitive to moisture, readily hydrolyzing back to L-alanine with the release of carbon dioxide.[\[1\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of (S)-4-Methyloxazolidine-2,5-dione

Property	Value	Source(s)
IUPAC Name	(4S)-4-methyl-1,3-oxazolidine-2,5-dione	[5]
Synonyms	L-Alanine N-Carboxyanhydride, L-Ala-NCA, (S)-4-Methyl-2,5-oxazolidinedione	[2] [6]
CAS Number	2224-52-4	[4] [5]
Molecular Formula	C ₄ H ₅ NO ₃	[2] [5]
Molecular Weight	115.09 g/mol	[2] [5]
Appearance	White to off-white solid/powder	[2] [4]
Melting Point	~92 °C	[2] [4]
Density	~1.296 g/cm ³	[4] [7]
Solubility	DMSO (Slightly, Heated)	[2]
Storage	Inert atmosphere, Store in freezer, under -20°C	[2] [8]

Synthesis of L-Alanine N-Carboxyanhydride

The synthesis of high-purity NCA monomers is paramount for achieving controlled polymerization and high molecular weight polypeptides.[\[3\]](#) Contaminants, particularly electrophilic species or residual acid, can act as unwanted initiators or cause premature chain

termination.[3] The most established and direct method involves the phosgenation of the parent amino acid.

Causality Behind Experimental Choices

- **Phosgenating Agent:** Gaseous phosgene is highly effective but extremely toxic.[9] A significantly safer and more common laboratory-scale alternative is triphosgene (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ.[9] This approach avoids the handling of large quantities of toxic gas while achieving the same chemical transformation.
- **Solvent:** Anhydrous tetrahydrofuran (THF) is a common solvent choice. Its ability to dissolve the reactants while remaining inert to the phosgenating agent is critical. The "anhydrous" specification is non-negotiable; NCAs are highly moisture-sensitive, and any water present will lead to immediate hydrolysis of the product.[1]
- **Temperature:** The reaction is typically heated (e.g., to 60 °C) to ensure the complete conversion of the amino acid and to facilitate the cyclization step.[2]
- **Purification:** Purification is as critical as the synthesis itself. The protocol involves precipitating the crude product in a non-polar solvent like n-hexane to remove soluble impurities. Subsequent washes with ice-cold water and a dilute bicarbonate solution are designed to remove any unreacted starting materials and, most importantly, residual HCl, which can problematically initiate polymerization.[2][3]

Phosgene-Free Alternatives

Concerns over the toxicity of phosgene and its derivatives have driven research into safer synthetic routes. A notable alternative involves the use of propane phosphonic acid anhydride (T3P) with Boc-protected amino acids, which generates non-toxic, easily removable byproducts and proceeds without epimerization.[10][11] Another innovative approach is the photo-on-demand synthesis using chloroform (CHCl_3) as a phosgene precursor under photo-irradiation, offering a light-controlled, convenient method.[9]

Experimental Protocol: Synthesis via Triphosgene

The following protocol is a self-validating system adapted from established methods for producing high-purity L-Ala-NCA.^[2]

Step 1: Reaction Setup

- Flame-dry a three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
- Allow the flask to cool to room temperature under a steady stream of dry nitrogen.
- Suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (53.4 g, 0.180 mol) in 400 mL of anhydrous THF.

Step 2: Reaction

- Stir the suspension and heat the mixture to 60 °C.
- Maintain the temperature and continue stirring for approximately 2 hours. The suspension should gradually become a clear solution as the reaction progresses.
- After 2 hours, stop heating and bubble dry nitrogen through the solution for 30 minutes to remove any excess phosgene and HCl gas.

Step 3: Product Isolation and Purification

- Concentrate the reaction mixture under reduced pressure to obtain a crude solid/oil.
- Precipitate the product by adding the concentrated solution to 1000 mL of cold n-hexane and store at -20 °C to maximize precipitation.
- Decant the supernatant and collect the solid residue.
- Dissolve the residue in 200 mL of ethyl acetate.
- Wash the organic phase twice with 100 mL of ice-cold water and once with 100 mL of an ice-cold 0.5% NaHCO₃ aqueous solution. This step is critical for removing acidic impurities.

- Dry the organic phase over anhydrous MgSO_4 , filter, and evaporate the solvent under reduced pressure to yield the final product, L-Ala-NCA.

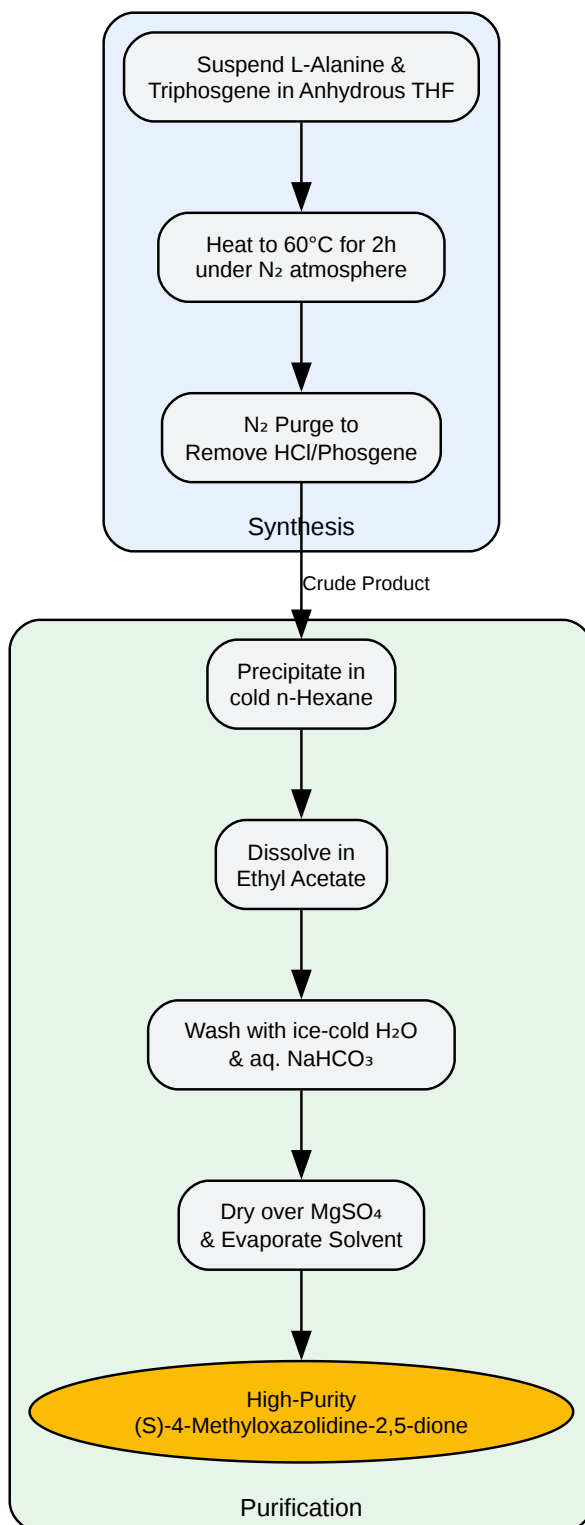


Figure 2. Synthesis and Purification Workflow for L-Ala-NCA

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Caption: A generalized workflow for the synthesis and purification of L-Ala-NCA.

Core Reactivity and Applications

The primary utility of L-Ala-NCA lies in its ability to undergo ring-opening polymerization (ROP) to form polypeptides.[12] This reaction is a cornerstone of synthetic polymer chemistry for creating advanced biomaterials.

Ring-Opening Polymerization (ROP)

ROP of NCAs is a living polymerization technique, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities. The polymerization can be initiated by various nucleophiles, most commonly primary amines.[2]

Mechanism:

- **Initiation:** A nucleophile (e.g., a primary amine, $R-NH_2$) attacks the C5 carbonyl carbon of the NCA ring.
- **Ring-Opening:** The ring opens to form a carbamate intermediate.
- **Decarboxylation:** The unstable carbamate rapidly loses a molecule of CO_2 , generating a new terminal amine group.
- **Propagation:** This new amine group then acts as a nucleophile, attacking another NCA monomer and propagating the polymer chain.

This process repeats, adding one amino acid residue per cycle and releasing one molecule of CO_2 . The result is a synthetic polypeptide with a protein-like backbone.[12]

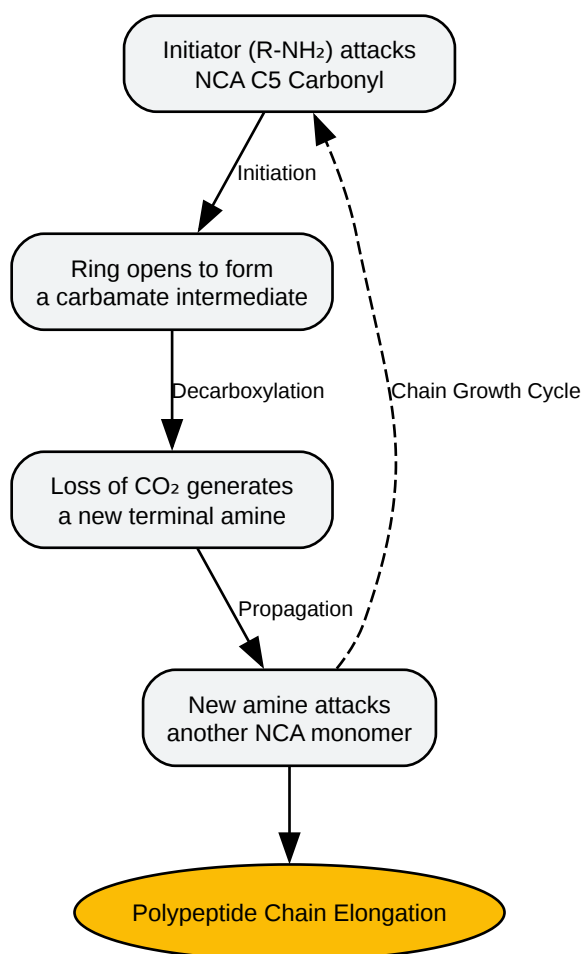


Figure 3. Mechanism of Amine-Initiated ROP of NCAs

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Caption: Simplified schematic of the NCA ring-opening polymerization mechanism.

Applications in Drug Development and Materials Science

The polypeptides synthesized from L-Ala-NCA and other NCAs have a wide array of applications:

- **Drug Delivery:** As building blocks for creating amphiphilic block copolymers that self-assemble into micelles or vesicles for encapsulating therapeutic agents.[9]
- **Tissue Engineering:** Forming biocompatible and biodegradable scaffolds that can support cell growth.[9]

- Pharmaceuticals: L-Ala-NCA is a key intermediate in the synthesis of peptide-based drugs like Glatiramer Acetate (Copaxone®), a random co-polypeptide used to treat multiple sclerosis.[6][13]
- Chiral Synthesis: It serves as a chiral building block for the synthesis of other complex, enantiomerically pure organic molecules.[2]

Safety, Handling, and Storage

As a highly reactive chemical, proper handling of (S)-**4-Methyloxazolidine-2,5-dione** is essential for both experimental success and personal safety.

- Hazards: The compound is classified as a skin, eye, and respiratory irritant. It can be harmful if swallowed or inhaled.[5] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
- Handling: All manipulations should be performed in a well-ventilated fume hood.[14][15] Personal protective equipment (PPE), including safety goggles, a lab coat, and compatible chemical-resistant gloves, is mandatory.[14] Avoid creating dust and ensure all equipment is dry to prevent hydrolysis.[15]
- Storage: Due to its moisture and thermal sensitivity, L-Ala-NCA must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] For long-term stability, it should be kept in a freezer at or below -20°C.[2][8] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation from forming on the cold solid when opened.[14]

Conclusion

(S)-**4-Methyloxazolidine-2,5-dione** is more than a simple derivative of L-alanine; it is a powerful and versatile monomer that bridges the gap between fundamental organic chemistry and advanced materials science. Its ability to undergo controlled ring-opening polymerization provides a direct and efficient route to synthetic polypeptides, enabling researchers to design and create novel biomaterials for a host of applications, from targeted drug delivery to regenerative medicine. A thorough understanding of its synthesis, purification, and handling is the critical foundation for harnessing its full potential in the laboratory and beyond.

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- To cite this document: BenchChem. [(S)-4-Methyloxazolidine-2,5-dione chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021558#s-4-methyloxazolidine-2-5-dione-chemical-structure]

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